molecular formula C17H8Cl2N4 B1456018 3-(6,7-Dichloro-quinoxalin-2-yl)-1H-indole-5-carbonitrile CAS No. 1314446-44-0

3-(6,7-Dichloro-quinoxalin-2-yl)-1H-indole-5-carbonitrile

Cat. No. B1456018
CAS RN: 1314446-44-0
M. Wt: 339.2 g/mol
InChI Key: GPHKVSJXWVCCLL-UHFFFAOYSA-N
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Description

3-(6,7-Dichloro-quinoxalin-2-yl)-1H-indole-5-carbonitrile (DCQI) is a synthetic compound that has been studied extensively for its potential therapeutic applications. DCQI has been found to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-microbial, and anti-oxidant activities. DCQI has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s.

Scientific Research Applications

3-(6,7-Dichloro-quinoxalin-2-yl)-1H-indole-5-carbonitrile has been studied extensively for its potential therapeutic applications. In particular, this compound has been found to possess anti-cancer, anti-inflammatory, anti-microbial, and anti-oxidant activities. This compound has also been studied for its potential to treat neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. In addition, this compound has been studied for its potential to treat other neurological disorders, such as epilepsy and autism.

Mechanism of Action

The exact mechanism of action of 3-(6,7-Dichloro-quinoxalin-2-yl)-1H-indole-5-carbonitrile is still not fully understood. However, it is believed that this compound works by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines. In addition, this compound has been found to possess anti-oxidant activity, which may help to reduce oxidative stress.
Biochemical and Physiological Effects
This compound has been found to possess a wide range of biochemical and physiological effects. In particular, this compound has been found to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines. In addition, this compound has been found to possess anti-oxidant activity, which may help to reduce oxidative stress. This compound has also been found to possess anti-cancer, anti-microbial, and anti-inflammatory activities.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(6,7-Dichloro-quinoxalin-2-yl)-1H-indole-5-carbonitrile in laboratory experiments is its relatively simple synthesis method. In addition, this compound has a wide range of biological activities, making it a useful tool for studying a variety of biological processes. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is a synthetic compound and therefore may not be as effective as natural compounds in certain applications. In addition, the exact mechanism of action of this compound is still not fully understood, making it difficult to predict its effects in certain situations.

Future Directions

There are a number of potential future directions for 3-(6,7-Dichloro-quinoxalin-2-yl)-1H-indole-5-carbonitrile research. For example, further research could be done to better understand the exact mechanism of action of this compound and to develop more effective methods of synthesis. Additionally, further research could be done to explore the potential therapeutic applications of this compound, such as its potential to treat neurodegenerative diseases, cancer, and other neurological disorders. Finally, further research could be done to explore the potential of this compound to be used in combination with other compounds to create novel therapeutic agents.

properties

IUPAC Name

3-(6,7-dichloroquinoxalin-2-yl)-1H-indole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8Cl2N4/c18-12-4-15-16(5-13(12)19)23-17(8-22-15)11-7-21-14-2-1-9(6-20)3-10(11)14/h1-5,7-8,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHKVSJXWVCCLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)C(=CN2)C3=NC4=CC(=C(C=C4N=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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